N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide
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Overview
Description
N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide is a chemical compound that belongs to the class of benzoxazines It is characterized by the presence of a benzoxazine ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide typically involves a series of chemical reactions. One common method includes the reaction of a benzoxazine derivative with a chlorinated compound. The process generally requires specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts and solvents can optimize the yield and purity of the compound. Safety protocols are strictly followed to handle the chemicals and prevent any hazardous incidents .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1’-biphenyl]-4-sulfonamide
- N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide
- 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Uniqueness
N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide stands out due to its specific chemical structure, which imparts unique properties such as enhanced stability and reactivity. These characteristics make it particularly valuable for certain applications in research and industry .
Properties
IUPAC Name |
N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-2-15(21)19-12-6-3-10(4-7-12)16-20-14-9-11(18)5-8-13(14)17(22)23-16/h3-9H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFAILPGLMBOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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